Dipotassium dodecyl phosphate

Beschreibung

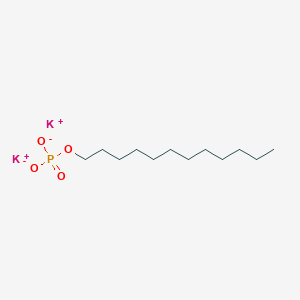

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

dipotassium;dodecyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTCIAGIKURVBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25K2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940611 | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19045-77-3, 39322-78-6 | |

| Record name | Dipotassium monolauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium lauryl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039322786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, dodecyl ester, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dipotassium dodecyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPOTASSIUM MONOLAURYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q5UN40EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Dodecyl Phosphate (B84403) Derivatives

The synthesis of dodecyl phosphate derivatives, the precursors to dipotassium (B57713) dodecyl phosphate, is a well-established field with several reliable methods. These primarily involve phosphorylation and esterification reactions, followed by salt formation.

Phosphorylation and Esterification Reactions

The foundational step in creating dodecyl phosphate is the phosphorylation of dodecanol (B89629) (dodecyl alcohol). This reaction attaches a phosphate group to the dodecyl chain. Several phosphorylating agents can be employed, each with its own set of reaction conditions and outcomes.

One common method involves the reaction of dodecanol with phosphorus pentoxide (P₂O₅). chembk.compatsnap.com This process typically yields a mixture of mono- and didodecyl phosphoric acid. mdpi.com The reaction is often carried out by adding phosphorus pentoxide in batches to n-dodecanol at an elevated temperature, for instance, 70°C, and allowing the reaction to proceed for several hours. chembk.com Subsequent hydrolysis with water completes the formation of the phosphoric acid esters. chembk.com

Another widely used phosphorylating agent is phosphorus oxychloride (POCl₃). mdpi.com The reaction of dodecanol with phosphorus oxychloride, often in the presence of a base like pyridine (B92270), can be controlled to favor the formation of either mono- or dialkyl phosphates. cir-safety.org For instance, reacting two equivalents of the alcohol with POCl₃ followed by hydrolysis yields the dialkyl phosphate. cir-safety.org

Other methods for synthesizing alkyl phosphates include:

The reaction of an alcohol with pyrophosphoric acid. mdpi.com

The use of diphenyl phosphorochloridate. mdpi.com

The reaction of an alcohol with phosphorus trichloride, followed by treatment with pyridine and carbon tetrachloride. cir-safety.org

The choice of method and reaction conditions, such as temperature and molar ratios of reactants, significantly influences the ratio of mono- to diester in the final product, a critical factor for the performance of the resulting surfactant. researchgate.net

Table 1: Common Phosphorylation Methods for Dodecyl Alcohol

| Phosphorylating Agent | Key Reaction Conditions | Primary Product(s) | Reference(s) |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Elevated temperature (e.g., 70°C), subsequent hydrolysis | Mixture of mono- and didodecyl phosphoric acid | chembk.compatsnap.commdpi.com |

| Phosphorus Oxychloride (POCl₃) | Often with a base (e.g., pyridine), controlled stoichiometry | Mono- or didodecyl phosphate | mdpi.comcir-safety.org |

| Pyrophosphoric Acid | Reaction with alcohol | Monoalkyl phosphate | mdpi.com |

| Diphenyl Phosphorochloridate | Reaction with alcohol | Alkyl phosphate | mdpi.com |

| Phosphorus Trichloride (PCl₃) | Followed by pyridine and carbon tetrachloride treatment | Dialkyl phosphate | cir-safety.org |

Salt Formation and Counterion Exchange Processes

Once the dodecyl phosphoric acid has been synthesized, the next step is to form the dipotassium salt. This is typically achieved through a neutralization reaction with a potassium base, most commonly potassium hydroxide (B78521) (KOH). chembk.comresearchgate.net The acidic dodecyl phosphate ester mixture is treated with KOH to yield dipotassium dodecyl phosphate. chembk.com The pH and temperature of this neutralization process can influence the properties of the final product. researchgate.net

The process can also involve the use of other potassium salts. For instance, some methods describe the use of potassium carbonate or other alkaline potassium compounds. The choice of the potassium source can be influenced by the desired purity and the specific application of the final product.

Counterion exchange is another process that can be used to introduce the potassium cation. While less common for the primary synthesis of dipotassium dodecyl phosphate, it is a relevant technique in the broader context of alkyl phosphate salts. This would involve starting with a different salt of dodecyl phosphate (e.g., a sodium or ammonium (B1175870) salt) and exchanging the cation for potassium through various chemical techniques.

Design and Synthesis of Novel Dipotassium Dodecyl Phosphate Analogues

The versatility of the phosphate group and the dodecyl chain allows for the design and synthesis of novel analogues with tailored properties. These modifications can enhance performance in specific applications by altering the surfactant's architecture or its hydrophobic-hydrophilic balance.

Gemini (B1671429) Surfactant Architectures with Phosphate Moieties

Gemini surfactants are a class of compounds characterized by having two hydrophobic tails and two hydrophilic headgroups linked by a spacer. acs.org Those incorporating phosphate moieties as the headgroups have shown promising properties. The synthesis of these complex molecules often involves multi-step processes.

For example, a series of dialkyl diphosphate (B83284) gemini surfactants have been synthesized using C18 as the hydrophobic chains and phosphate as the head groups, linked by flexible spacers. researchgate.net The synthesis can start with the formation of a monoalkyl phosphate, which then acts as an intermediate. researchgate.net These gemini surfactants can subsequently be converted to their disodium (B8443419) or dipotassium salts. researchgate.net Research has shown that the length and nature of the spacer group can significantly influence the surfactant's properties, such as its critical micelle concentration (cmc) and surface tension. acs.org

Dodecyl Phosphates with Modified Hydrophobic or Hydrophilic Structural Elements

Modifications to either the hydrophobic dodecyl chain or the hydrophilic phosphate group can lead to new analogues with unique characteristics. For instance, introducing unsaturation or branching into the alkyl chain can alter the packing of the surfactant molecules at interfaces, affecting properties like foaming and emulsification.

One area of research involves the synthesis of heterogemini surfactants, where the two hydrophobic chains are of different lengths or compositions. For example, novel anionic heterogemini surfactants have been synthesized from oleic acid, where a hydrocarbon chain is covalently bound to the terminal carbonyl group and a phosphate headgroup is introduced to the cis double bond. nih.gov

Another approach is to modify the hydrophilic headgroup. This can involve the synthesis of bisphosphate surfactants, where two phosphate groups are linked by an alkylene spacer. These modifications can lead to enhanced emulsifying efficiency due to the presence of dual phosphate moieties.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the reaction mechanisms and kinetics of dodecyl phosphate synthesis is crucial for optimizing reaction conditions and maximizing the yield of the desired product. The phosphorylation of alcohols can proceed through different mechanistic pathways depending on the reagents and conditions used.

For instance, the reaction of an alcohol with a phosphorylating agent like phosphorus oxychloride in the presence of a base often proceeds via a nucleophilic attack of the alcohol on the phosphorus atom, followed by the displacement of a chloride ion. Subsequent hydrolysis or further reaction with another alcohol molecule can then occur.

Kinetic studies on the esterification of carboxylic acids, a related reaction, have shown that the process can be catalyzed by various acids and that the reaction rate is influenced by factors such as catalyst concentration, reactant ratios, and temperature. techscience.comscielo.br For example, a study on the esterification of hydrogenated rosin (B192284) with dodecanol found the reaction to be second-order with an activation energy of 39.77 kJ·mol⁻¹. techscience.com While specific kinetic data for the phosphorylation of dodecanol is less commonly published in readily accessible literature, the principles of esterification kinetics are broadly applicable.

The study of the hydrolysis and transphosphorylation reactions of phosphate monoesters catalyzed by enzymes like alkaline phosphatase provides insights into the factors governing the cleavage and formation of the phosphate ester bond. nih.gov These studies have shown that the pKa of the leaving group (the alcohol) plays a significant role in the rate of phosphorylation. nih.gov

Physicochemical Principles of Micellization and Self Assembly

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. For dipotassium (B57713) dodecyl phosphate (B84403), the CMC has been determined to be 2.58 mmol/L. whiterose.ac.uk Below this concentration, the surfactant molecules primarily exist as individual monomers in the bulk solution and at the air-water interface. Once the concentration surpasses the CMC, the formation of micelles becomes spontaneous.

Several factors can influence the CMC of an anionic surfactant like dipotassium dodecyl phosphate, although specific studies on this compound are limited. Generally, these factors include:

Alkyl Chain Length: For homologous series of surfactants, an increase in the length of the hydrophobic alkyl chain leads to a decrease in the CMC. This is because a longer hydrophobic tail results in a greater unfavorable interaction with water, thus promoting aggregation at lower concentrations.

Addition of Electrolytes: The presence of electrolytes in the solution typically lowers the CMC of anionic surfactants. The counterions from the electrolyte can screen the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, facilitating their aggregation into micelles at a lower concentration.

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. Initially, an increase in temperature may cause a slight decrease in the CMC. However, further increases in temperature can disrupt the structured water molecules around the hydrophobic chains, which can lead to an increase in the CMC.

Organic Additives: The presence of organic molecules in the solution can also affect the CMC. Some organic additives can be incorporated into the micelles, which can either increase or decrease the CMC depending on their polarity and interaction with the surfactant molecules.

Table 1: Critical Micelle Concentration of Dipotassium Dodecyl Phosphate

| Parameter | Value |

| Critical Micelle Concentration (CMC) | 2.58 mmol/L |

Aggregation Behavior and Micellar Structural Characterization

Surfactants can form a variety of micellar structures depending on factors such as concentration, temperature, ionic strength, and the presence of co-solutes. Common morphologies include:

Spherical Micelles: At concentrations just above the CMC, surfactants typically form spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic head groups form the outer shell, interacting with water.

Rod-like or Cylindrical Micelles: As the surfactant concentration increases, spherical micelles can grow and transform into elongated, rod-like or cylindrical structures.

Vesicles and Bilayers: Under certain conditions, particularly for double-chained surfactants or in the presence of specific additives, more complex structures like vesicles (hollow spherical bilayers) and lamellar bilayers can form.

The ability of a surfactant to form different morphologies is known as polymorphism. The specific shapes and sizes of the micelles are influenced by the molecular geometry of the surfactant, often described by the surfactant packing parameter. This parameter relates the volume of the hydrophobic tail, the cross-sectional area of the hydrophilic head group at the micelle surface, and the length of the tail.

The thermodynamics of micellization can be described by the following equation:

ΔG_mic = ΔH_mic - TΔS_mic

Where:

ΔG_mic is the Gibbs free energy of micellization.

ΔH_mic is the enthalpy of micellization.

T is the absolute temperature.

ΔS_mic is the entropy of micellization.

For many ionic surfactants, the enthalpy of micellization (ΔH_mic) is often small and can be either positive (endothermic) or negative (exothermic). The dominant driving force is the large, positive entropy change (ΔS_mic) associated with the hydrophobic effect.

Phase Behavior in Aqueous and Non-Aqueous Systems

The phase behavior of surfactants in solution is complex and can result in the formation of various liquid crystalline phases at higher concentrations. While a specific phase diagram for dipotassium dodecyl phosphate is not available in the public domain, the general behavior of anionic surfactants in aqueous solutions involves the formation of different lyotropic liquid crystalline phases as the concentration increases. These can include:

Hexagonal Phase (H1): Composed of cylindrical micelles packed in a hexagonal array.

Cubic Phase (I1): Consisting of spherical micelles arranged in a cubic lattice.

Lamellar Phase (Lα): Characterized by parallel bilayers of surfactant molecules separated by layers of water.

The sequence and stability of these phases are dependent on temperature, concentration, and the presence of electrolytes.

In non-aqueous systems , the aggregation behavior of surfactants is significantly different. In nonpolar organic solvents, surfactants can form "reverse" or "inverse" micelles. In these structures, the hydrophilic head groups form the core, which can encapsulate a small amount of a polar solvent like water, while the hydrophobic tails extend outwards into the nonpolar solvent. The formation and characteristics of such aggregates are highly dependent on the nature of the solvent and the surfactant. Information regarding the specific behavior of dipotassium dodecyl phosphate in non-aqueous systems is not extensively documented in the available literature.

Interfacial Phenomena and Adsorption Mechanisms

Adsorption at Air-Liquid and Liquid-Liquid Interfaces

The accumulation of dipotassium (B57713) dodecyl phosphate (B84403) at fluid interfaces is a primary indicator of its surfactant capabilities. This adsorption process is crucial for applications like emulsification and foaming. A two-step model proposed for similar anionic surfactants suggests that the process begins with the anionic headgroups facilitating the initial approach of surfactant aggregates to the interface, followed by fusion with the surface, a process aided by the acyl chains.

A key function of a surfactant is its ability to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Dipotassium dodecyl phosphate, like other alkyl phosphates, adsorbs at the air-water interface, orienting its hydrophobic tail away from the water, which disrupts the cohesive energy at the surface and lowers the surface tension.

A study on disodium (B8443419) dodecyl phosphate at 60°C provided a clear surface tension isotherm, illustrating the relationship between concentration and surface tension reduction. mdpi.com

Table 1: Surface Tension of Disodium Dodecyl Phosphate Solutions at 60°C

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 0.00001 | ~65 |

| 0.0001 | ~45 |

| 0.001 | ~35 |

| 0.01 | ~30 |

Data extracted from the graphical isotherm presented in scientific literature. mdpi.com

When surfactants adsorb at an interface, they form a film with distinct rheological properties, meaning the film can resist deformation and flow. mdpi.com These properties, described by the interfacial storage (elastic) and loss (viscous) moduli, are critical for the stability of systems like foams and emulsions. researchgate.net A high interfacial elasticity, for instance, helps films resist rupture.

While specific interfacial rheology data for dipotassium dodecyl phosphate is not extensively detailed in the cited literature, the behavior of similar anionic surfactants provides insight. Anionic surfactant films are known to exhibit viscoelastic properties. mdpi.comacs.org The formation of a stable, viscoelastic film at the interface is a direct consequence of the molecular interactions between the adsorbed surfactant molecules. researchgate.net The strength and elasticity of this film depend on factors like surfactant concentration, packing density at the interface, and interactions with other species in the solution. mdpi.com For soluble surfactants, the dynamic exchange of molecules between the bulk solution and the interface upon compression or expansion is a key factor influencing the rheological response. researchgate.net

Adsorption at Solid-Liquid Interfaces

The adsorption of dipotassium dodecyl phosphate onto solid surfaces from a liquid phase is a complex process governed by a combination of forces, including electrostatic interactions, chemical bonding, and hydrophobic interactions. This behavior is fundamental to its application in mineral flotation and surface modification.

Dipotassium dodecyl phosphate and its sodium analogue are effective "collectors" in the flotation of various minerals, such as barite, magnesite, and kaolinite (B1170537). mdpi.commdpi.comjournalssystem.com The adsorption mechanism is highly dependent on the specific mineral surface.

On Magnesite (MgCO3): Studies propose that the dodecyl phosphate anion undergoes a chemical reaction with the mineral surface. mdpi.com The phosphate headgroup interacts with the magnesium cations on the magnesite surface, leading to strong adsorption and making the mineral surface hydrophobic. mdpi.comjournalssystem.com

On Barite (BaSO4): Lauryl (dodecyl) phosphate is shown to adsorb on the barite surface across a wide pH range. mdpi.com The interaction is suggested to be chemisorption at pH values above 5.5, while at lower pH, it may be a mix of physisorption and chemisorption. mdpi.com Molecular dynamics simulations confirm that dodecyl phosphate species can replace water molecules at the barite surface, indicating a strong affinity. mdpi.com

On Kaolinite: Density Functional Theory (DFT) calculations and experimental results show that dodecyl phosphate (DPA) selectively adsorbs on the kaolinite surface. journalssystem.comresearchgate.net The adsorption is primarily driven by the formation of strong hydrogen bonds between the phosphate headgroup and the aluminol (Al-OH) groups on the (001) surface of kaolinite. journalssystem.comresearchgate.net This selective adsorption is effective in separating kaolinite from quartz. journalssystem.com

In general, the adsorption process often begins with electrostatic attraction between the negatively charged phosphate headgroup and positively charged sites on the mineral surface. As concentration increases, hydrophobic interactions between the dodecyl tails of adjacent adsorbed molecules can lead to the formation of two-dimensional aggregates called hemimicelles on the surface.

The adsorption of dipotassium dodecyl phosphate onto a solid surface dramatically alters its wettability, which is the tendency of a liquid to spread over that surface. This change is quantified by measuring the contact angle. A higher contact angle indicates lower wettability and greater hydrophobicity.

By adsorbing with its hydrophilic phosphate head attached to the mineral and its hydrophobic dodecyl tail oriented towards the water, the surfactant renders the mineral surface water-repellent. Research provides specific data on this effect for dodecyl phosphate collectors:

On magnesite, the adsorption of disodium dodecyl phosphate was found to increase the water contact angle from approximately 40° to 95°, signifying a substantial shift from a moderately hydrophilic to a strongly hydrophobic surface. mdpi.com

On barite, lauryl (dodecyl) phosphate increased the contact angle from a baseline of about 20° to over 60° at a concentration of 1x10⁻⁴ M, again demonstrating effective hydrophobization. mdpi.comresearchgate.net

Table 2: Effect of Dodecyl Phosphate Adsorption on Mineral Contact Angle

| Mineral | Initial Contact Angle | Final Contact Angle | Surfactant Used |

|---|---|---|---|

| Magnesite | ~40° | ~95° | Disodium dodecyl phosphate mdpi.com |

Interactions in Mixed Surfactant Systems and with Polymers

The interfacial behavior of dipotassium dodecyl phosphate can be further modulated by the presence of other molecules, such as different types of surfactants or polymers.

In mixed surfactant systems, dodecyl phosphates can exhibit synergistic interactions, particularly with cationic surfactants. uc.pt These interactions, driven by strong electrostatic attraction between the anionic phosphate headgroup and the cationic headgroup of the other surfactant, can lead to more efficient packing at interfaces and a greater reduction in surface tension than either component alone. scielo.org.mxnih.gov This can also lead to abrupt changes in interfacial properties at specific molar ratios due to the formation of highly ordered arrangements at the air/water interface. uc.pt

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Dipotassium dodecyl phosphate |

| Dipotassium hydrogen phosphate |

| Disodium dodecyl phosphate |

| Dodecyl phosphate (Lauryl phosphate) |

| Dodecyl phosphoric acid |

| Magnesite (Magnesium Carbonate) |

| Barite (Barium Sulfate) |

| Kaolinite |

| Poly(ethylene oxide) (PEG) |

| Sodium Dodecyl Sulfate (B86663) (SDS) |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of dipotassium (B57713) dodecyl phosphate (B84403).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dipotassium dodecyl phosphate by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of alkyl phosphates, distinct signals corresponding to the different types of protons within the molecule are observed. For a related compound, dipotassium hexadecyl phosphate, the terminal methyl (CH₃) protons of the alkyl chain typically appear as a triplet around δ 0.88 ppm. The methylene (B1212753) (CH₂) groups of the long alkyl chain produce a complex multiplet signal around δ 1.25 ppm. The methylene group adjacent to the phosphate ester oxygen (OCH₂) is deshielded and thus appears as a triplet at a higher chemical shift, around δ 4.05 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. For phosphate esters, the carbon atoms of the alkyl chain show characteristic chemical shifts. For instance, in a similar compound, octyl lactate, the terminal methyl carbon appears at approximately 14.1 ppm, while the various methylene carbons of the alkyl chain resonate in the range of 22.71 to 31.85 ppm. The carbon atom directly bonded to the ester oxygen (C-O) is observed further downfield. google.com

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| ¹H | -CH₃ | ~0.88 (triplet) | Dipotassium Hexadecyl Phosphate |

| ¹H | -(CH₂)n- | ~1.25 (multiplet) | Dipotassium Hexadecyl Phosphate |

| ¹H | -OCH₂- | ~4.05 (triplet) | Dipotassium Hexadecyl Phosphate |

| ¹³C | -CH₃ | ~14.1 | Octyl Lactate google.com |

| ¹³C | -(CH₂)n- | ~22.71 - 31.85 | Octyl Lactate google.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in dipotassium dodecyl phosphate by measuring the absorption of infrared radiation. The FT-IR spectrum of a phosphate ester typically displays characteristic absorption bands. For dipotassium hexadecyl phosphate, key peaks are observed around 1250 cm⁻¹ and 1050 cm⁻¹. The band at approximately 1250 cm⁻¹ is attributed to the stretching vibration of the phosphoryl group (P=O). The peak near 1050 cm⁻¹ corresponds to the stretching vibration of the P–O–C linkage. The presence of these distinct bands confirms the phosphate ester structure. FT-IR spectroscopy is a valuable technique for analyzing the structure of protein inclusion bodies and can be used to study interactions at interfaces, such as phosphate binding on goethite. biorxiv.orgrsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference Compound |

|---|---|---|---|

| ~1250 | Stretching | P=O | Dipotassium Hexadecyl Phosphate |

| ~1050 | Stretching | P–O–C | Dipotassium Hexadecyl Phosphate |

Scattering Techniques for Aggregate Structure Analysis

As a surfactant, dipotassium dodecyl phosphate forms aggregates such as micelles in solution. Scattering techniques are essential for characterizing the size, shape, and interactions of these nanoscale structures.

Small-Angle X-ray Scattering (SAXS) is a technique that quantifies nanoscale density differences in a sample by analyzing the elastic scattering of X-rays at small angles (typically 0.1–10°). wikipedia.org This allows for the determination of the size and shape of macromolecules and their complexes in solution. nih.gov SAXS can provide structural information for dimensions between 1 and 100 nm. wikipedia.org In the context of surfactants, SAXS is used to study the structure of micelles and their complexes with other molecules, such as proteins. For example, a study on lysozyme-sodium dodecyl sulfate (B86663) (SDS) complexes used SAXS to analyze the structure, suggesting a model where the protein penetrates the micellar core and shell. nih.gov The analysis of SAXS data can yield parameters like the radius of gyration (Rg) and the maximum linear dimension (Dmax) of the scattering particles. nih.govresearchgate.net

Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses neutrons instead of X-rays. epj-conferences.org SANS is particularly useful for studying the structure of complex systems containing both hydrogenous and deuterated components, as it can exploit the difference in scattering length density between hydrogen and deuterium. This technique is applied to investigate the structure of protein/detergent complexes and the growth of micelles. nih.govnist.gov SANS studies on systems like gelatin/SDS have shown that the thickness of an adsorbed gelatin layer can increase with the addition of the surfactant. nist.gov The technique can characterize parameters such as the average micelle size, aggregation number, and the conformation of micellar chains. nih.gov The study of trans-unsaturated lipid bilayers by high-pressure SANS has revealed pressure-induced structural phase transitions. nih.gov

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. creative-enzymes.com DLS analyzes the fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. researchgate.net The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation. mdpi.com DLS is widely used to monitor changes in particle size, such as the aggregation of nanoparticles or the thermal response of polymers. mdpi.com It is a valuable tool for assessing the size of surfactant micelles and their stability in various formulations.

Electrokinetic Characterization

Electrokinetic characterization provides insights into the interfacial properties of dipotassium dodecyl phosphate in solution, particularly its surface charge, which is fundamental to its behavior as a surfactant and its interaction with other materials.

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. For dipotassium dodecyl phosphate, an anionic surfactant, the phosphate head group imparts a negative charge in aqueous solutions. When dispersed in water, the dodecyl phosphate anions will form micelles above the critical micelle concentration (CMC), with the negatively charged phosphate groups oriented towards the aqueous phase, creating a net negative surface charge.

Direct measurements of the zeta potential of dipotassium dodecyl phosphate micelles are not extensively reported in the available literature. However, the expected behavior can be inferred from studies on similar anionic surfactants and the interaction of dodecyl phosphates with various surfaces. For instance, the zeta potential of sodium dodecyl sulfate (SDS) micelles is known to be negative. scispace.com The magnitude of the zeta potential is influenced by factors such as the concentration of the surfactant, the ionic strength of the solution, and the pH. malvernpanalytical.com In general, for an anionic surfactant like dipotassium dodecyl phosphate, a more negative zeta potential is expected with increasing concentration above the CMC, until the surface is saturated with counter-ions. malvernpanalytical.com

The interaction of alkyl phosphates with solid surfaces also provides evidence of their charge characteristics. In a study investigating the effect of lauryl phosphate (the acidic form of dodecyl phosphate) on the zeta potential of hydroxyapatite (B223615) (HAP) particles, it was observed that the addition of lauryl phosphate made the zeta potential of the HAP particles more negative. researchgate.net This is due to the adsorption of the anionic phosphate head groups onto the particle surface. The following table summarizes the findings from this study.

| Concentration of Lauryl Phosphate (mM) | Zeta Potential of HAP (mV) |

|---|---|

| 0 | -5 |

| 0.01 | -15 |

| 0.1 | -25 |

| 1 | -30 |

These results demonstrate the anionic nature of the dodecyl phosphate head group and its ability to impart a negative charge to surfaces, which is a direct consequence of the principles underlying zeta potential.

Chromatographic and Separation Methodologies for Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of dipotassium dodecyl phosphate in various matrices. High-performance liquid chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) are two powerful methods applicable to this compound.

High-performance liquid chromatography (HPLC) is a well-established technique for the analysis of non-volatile compounds. For dipotassium dodecyl phosphate, a reverse-phase HPLC (RP-HPLC) method has been described. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the dodecyl tail of the compound and the stationary phase.

A specific RP-HPLC method for the analysis of "Phosphoric acid, dodecyl ester, potassium salt" utilizes a Newcrom R1 column. sielc.com The conditions for this separation are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid |

| Mode | Reverse Phase (RP) |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid. The method is scalable for preparative separation. |

Micellar electrokinetic chromatography (MEKC) is a mode of capillary electrophoresis (CE) that is particularly well-suited for the separation of both neutral and charged analytes. scispace.comwikipedia.orgnih.govscitechnol.com In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase. The separation mechanism is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.orgnih.gov

While a specific MEKC method for the analysis of dipotassium dodecyl phosphate has not been detailed in the reviewed literature, its properties as an anionic surfactant make it a potential candidate for use as the pseudo-stationary phase in MEKC for the separation of other compounds. Conversely, to analyze dipotassium dodecyl phosphate itself, a MEKC method employing a cationic surfactant could be envisioned. The principle of MEKC relies on the electrophoretic mobility of the micelles and the partitioning of the analyte. scispace.com

Theoretical and Computational Modeling of Dipotassium Dodecyl Phosphate Systems

Molecular Dynamics Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for investigating the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing detailed information about structural arrangements and dynamic processes at interfaces.

For amphiphilic molecules like dipotassium (B57713) dodecyl phosphate (B84403), MD simulations are particularly useful for studying their behavior at interfaces, such as the air-water or oil-water interface. Simulations of similar long-chain alkyl phosphates and sulfates, such as sodium dodecyl sulfate (B86663) (SDS) and potassium cetyl phosphate (PCP), provide a framework for understanding the interfacial properties of dipotassium dodecyl phosphate. mdpi.commdpi.comresearchgate.net

Research findings from MD simulations on analogous systems reveal several key aspects of interfacial behavior:

Monolayer Formation: At an interface, dipotassium dodecyl phosphate molecules are expected to spontaneously assemble into a monolayer. mdpi.com The hydrophobic dodecyl tails orient themselves away from the aqueous phase (e.g., towards the air or oil phase), while the hydrophilic potassium phosphate headgroups remain in contact with the water. mdpi.comresearchgate.net

Interfacial Ordering and Packing: The simulations show that the presence of counterions, such as K+, significantly influences the packing density and ordering of the surfactant monolayer. mdpi.com K+ ions, due to their specific hydration radius, can effectively screen the electrostatic repulsion between the anionic phosphate headgroups, allowing for a more compact and ordered arrangement at the interface. mdpi.com This leads to a reduction in the solvent-accessible surface area and can lower the system's surface tension. mdpi.com

Conformational Dynamics: The dodecyl chains are not static but exhibit conformational flexibility. MD simulations can quantify the distribution of dihedral angles within the alkyl chains, providing insight into their extension or coiling at the interface. This dynamic behavior affects the thickness and roughness of the interfacial layer.

Adsorption on Solid Surfaces: MD simulations are also employed to study the adsorption of alkyl phosphates onto mineral or other solid surfaces. For instance, simulations of potassium cetyl phosphate on magnesite surfaces show that the phosphate headgroup can form strong chemical bonds (chemisorption) with the surface cations (e.g., Mg²⁺), displacing water molecules and rendering the surface hydrophobic. mdpi.comresearchgate.net A similar mechanism is expected for dipotassium dodecyl phosphate.

A typical MD simulation setup for studying the air-water interface of dipotassium dodecyl phosphate would involve a "sandwich" model, with a slab of water molecules placed between two layers of surfactant molecules, all enclosed within a simulation box under periodic boundary conditions. researchgate.net

Table 1: Representative Parameters for MD Simulations of Alkyl Phosphate Systems

| Parameter | Typical Value/Method | Purpose |

| Force Field | GROMOS, CHARMM, AMBER, Martini (for Coarse-Grained) | Describes the potential energy of the system as a function of atomic coordinates. acs.org |

| Water Model | SPC, TIP3P, TIP4P | Represents the properties of water molecules in the simulation. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature, volume, and pressure. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Determines the timescale of the phenomena that can be observed. |

| System Size | Thousands to millions of atoms | Represents the number of particles included in the simulation. |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.commdpi.com It is particularly valuable for understanding chemical bonding, reaction mechanisms, and adsorption energies with high accuracy. mdpi.comjournalssystem.com For dipotassium dodecyl phosphate, DFT calculations can elucidate the fundamental interactions between the surfactant and its environment.

Key applications of DFT in the study of alkyl phosphate systems include:

Adsorption Mechanism on Surfaces: DFT calculations can determine the most stable adsorption configurations of dodecyl phosphate anions on various surfaces. journalssystem.com Studies on the adsorption of dodecyl phosphoric acid (DDPA) and dodecyl phosphate (DPA) on kaolinite (B1170537) surfaces have shown that the phosphate headgroup can form strong hydrogen bonds with the hydroxyl groups on the mineral surface. journalssystem.com DFT can calculate the adsorption energy, revealing the strength of this interaction. journalssystem.com

Electronic Structure and Charge Distribution: By calculating the electron density distribution, DFT provides insights into the charge distribution within the dodecyl phosphate molecule. This allows for the analysis of charge transfer during adsorption processes, for example, the electron transfer between the oxygen atoms of the phosphate group and cations on a mineral surface. researchgate.netjournalssystem.com

Bonding Analysis: Mulliken population analysis or other similar methods within DFT can quantify the nature and strength of chemical bonds formed between the surfactant and a surface. journalssystem.com This can confirm the formation of hydrogen bonds or stronger covalent/ionic bonds, providing a detailed picture of the chemisorption process. journalssystem.com

Reaction Energetics: Although less common for this specific application, DFT can be used to model the energetics of chemical reactions involving the phosphate group, such as hydrolysis. nih.govwhiterose.ac.uk Such studies help to understand the stability of the phosphate ester bond under different conditions. nih.govwhiterose.ac.uk

A DFT study on the interaction of dodecyl phosphate with a surface typically involves modeling a small cluster or a periodic slab of the surface material and then placing the surfactant molecule at various positions and orientations to find the minimum energy configuration.

Table 2: Key DFT-Calculated Properties for Alkyl Phosphate Adsorption

| Calculated Property | Significance | Example Finding (from analogous systems) |

| Adsorption Energy | Quantifies the stability of the adsorbed state; a more negative value indicates stronger adsorption. | The adsorption energy of dodecyl phosphate on the (001) surface of kaolinite is significantly stronger than on the (001̅) surface. journalssystem.com |

| Bond Lengths & Angles | Provides the geometric structure of the adsorbed complex. | Formation of bidentate or monodentate complexes between the phosphate group and surface metal ions. |

| Mulliken Bond Population | Indicates the degree of covalent/ionic character in the bonds formed upon adsorption. | Evidence of effective hydrogen bond formation between the phosphate oxygen atoms and surface hydroxyl groups. journalssystem.com |

| Density of States (DOS) | Shows the electronic states available at different energy levels, revealing how orbitals overlap upon bonding. | Overlap between the O 2p orbitals of the phosphate and the orbitals of surface atoms indicates chemical bond formation. |

Coarse-Grained Models for Self-Assembly and Aggregation

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. frontiersin.org This makes it challenging to study large-scale phenomena like the formation of micelles or vesicles, which can involve many thousands of surfactant molecules and occur over microseconds or longer. Coarse-grained (CG) modeling is a technique that overcomes this limitation by reducing the number of degrees of freedom in the system. frontiersin.orgarxiv.org

In a CG model, groups of atoms (e.g., a few methyl groups in the alkyl tail, or the entire phosphate headgroup) are represented as single "beads" or "superatoms". frontiersin.orgnih.gov The interactions between these beads are described by a simpler, effective potential that is parameterized to reproduce certain properties of the underlying all-atom system or experimental data. frontiersin.org

The application of CG models to dipotassium dodecyl phosphate allows for the investigation of:

Micellization: CG simulations can model the spontaneous aggregation of hundreds or thousands of surfactant molecules in solution to form micelles. These simulations can determine key parameters such as the critical micelle concentration (CMC), the average aggregation number (the number of molecules in a micelle), and the shape and size distribution of the micelles. acs.org

Vesicle and Bilayer Formation: Due to its molecular structure, with a relatively large headgroup and a single alkyl tail, dodecyl phosphate can potentially form bilayers and vesicles under certain conditions. CG simulations are well-suited to explore the pathways of vesicle formation from initial random configurations or from intermediate structures like bicelles (disk-like micelles). nih.gov

Large-Scale Morphology: The ability to simulate larger systems for longer times enables the study of more complex phase behavior, such as the transition between spherical micelles, worm-like micelles, and lamellar (bilayer) phases as a function of concentration and temperature. nih.gov

The Martini force field is a popular and widely used CG model for biomolecular and soft matter simulations, including surfactants. acs.orgnih.gov

DLVO Theory and Extended Colloidal Interaction Models

The stability of colloidal dispersions, such as particles or oil droplets stabilized by an adsorbed layer of dipotassium dodecyl phosphate, is governed by the balance of forces between the dispersed particles. The classical Derjaguin-Landau-Verwey-Overbeek (DLVO) theory provides a fundamental framework for understanding this stability. wikipedia.orgcolloid.chnumberanalytics.com

DLVO theory considers two main forces acting between colloidal particles:

Van der Waals Attraction: These are attractive forces arising from fluctuating and induced dipoles in the materials. They are always present and are significant at very short separation distances. wikipedia.org

Electrostatic Repulsion: When particles are charged, as they would be when coated with anionic dodecyl phosphate, their surfaces are surrounded by a diffuse layer of counterions (K+) from the solution. wikipedia.org When two particles approach each other, these electrical double layers overlap, leading to a strong electrostatic repulsion. wikipedia.orgnih.gov

The total interaction energy is the sum of the attractive and repulsive potentials. The resulting energy profile as a function of particle separation determines the stability of the colloid. A high energy barrier prevents particles from getting close enough for the strong van der Waals forces to cause irreversible aggregation. colloid.ch The concentration and valence of ions in the solution (ionic strength) strongly affect the thickness of the electrical double layer and thus the magnitude of the repulsive barrier. nih.gov

However, classical DLVO theory is not always sufficient to describe complex systems. Extended DLVO theory incorporates additional non-electrostatic forces that can be significant, especially at high salt concentrations or for specific ion and surface types. anu.edu.au These forces include:

Hydration or Solvation Forces: These arise from the energy required to remove the ordered layers of water molecules on a hydrophilic surface as two surfaces approach. They are typically repulsive and act at short ranges.

Steric Repulsion: If the surfactant tails are long and flexible, they can create a steric barrier that prevents close approach.

Hydrophobic Attraction: Interactions between hydrophobic surfaces in water.

Ion-Specific Effects: The classical theory treats all ions of the same charge equally, but in reality, different ions (e.g., Li+, Na+, K+) can have specific effects on interfacial water structure and binding, a phenomenon known as the Hofmeister series. mdpi.comanu.edu.au Extended models attempt to quantify these ion-specific contributions. anu.edu.au

For systems stabilized by dipotassium dodecyl phosphate, the DLVO and extended DLVO theories are crucial for predicting how factors like pH, salt concentration, and salt type will influence the stability of emulsions, foams, and particulate dispersions. nih.gov

Applications in Chemical Engineering and Materials Science Non Biological Focus

Mineral Flotation and Separation Technologies

In the realm of materials science, particularly in mineral beneficiation, froth flotation is a crucial process for separating valuable minerals from gangue (unwanted rock or mineral). The efficiency of this process relies heavily on the selective adsorption of surfactant molecules, known as collectors, onto the mineral surfaces.

Dipotassium (B57713) dodecyl phosphate (B84403) and its sodium analogue, disodium (B8443419) dodecyl phosphate, function as effective collectors for various salt-type minerals. mdpi.comresearchgate.net The phosphate head group exhibits a strong affinity for the cationic sites on the surfaces of minerals like calcite (calcium carbonate), apatite (calcium phosphate), and barite (barium sulfate). researchgate.netjournalssystem.com This interaction, primarily chemisorption, involves the formation of bonds between the phosphate anion and the metal cations (e.g., Ca²⁺, Ba²⁺) on the mineral lattice. mdpi.com

This selective adsorption renders the mineral surface hydrophobic, a prerequisite for attachment to air bubbles in the flotation cell. Research has demonstrated that dodecyl phosphate is a promising collector for barite, achieving high recovery over a wide pH range. journalssystem.com Similarly, its utility has been noted in the separation of calcite and phosphate from quartz. researchgate.net In one study, disodium dodecyl phosphate was used to hydrophobize fine magnesite particles, resulting in a recovery of 89% in a pure system and 98% when separated from fine silica (B1680970) particles. mdpi.com The choice of the potassium salt over the sodium salt can sometimes be influenced by the specific ionic environment of the process water and its interaction with other reagents. Studies have also explored potassium lauryl phosphate (an equivalent name) as a collector for rare-earth minerals like bastnaesite. researchgate.net

Table 1: Flotation Recovery of Various Minerals Using Dodecyl Phosphate Collectors This table presents research findings on the flotation efficiency of dodecyl phosphate and its salts for different minerals.

| Mineral System | Collector Used | pH Range | Recovery (%) | Source |

|---|---|---|---|---|

| Barite | Dodecyl Phosphate | Wide | ~95% | journalssystem.com |

| Magnesite | Disodium Dodecyl Phosphate | Not Specified | 89% | mdpi.com |

| Magnesite from Silica | Disodium Dodecyl Phosphate | Not Specified | ~98% | mdpi.com |

| Calcite/Phosphate from Quartz | Disodium Dodecyl Phosphate | > 9.0 | Stated as suitable collector | researchgate.net |

| Bastnaesite | Potassium Lauryl Phosphate | Not Specified | Investigated as collector | researchgate.net |

The kinetics of flotation—the rate at which valuable minerals are recovered—are significantly influenced by the collector. The efficiency of dipotassium dodecyl phosphate is tied to factors such as its concentration, the pH of the pulp, and the dissolution kinetics of the target minerals. scielo.br The rate of flotation is governed by the probability of collision and attachment between hydrophobized mineral particles and air bubbles. journalssystem.com

The concentration of the dodecyl phosphate collector directly impacts the surface coverage and, consequently, the hydrophobicity of the mineral particles. Optimal concentration leads to maximum recovery, while excessive amounts can be costly and may lead to reduced selectivity. The pH of the system is critical as it affects both the surface charge of the minerals and the speciation of the collector. For phosphate collectors, the interaction with calcium-bearing minerals like calcite and apatite is highly pH-dependent. scielo.br Furthermore, the dissolution of sparingly soluble minerals can release ions into the pulp that interact with the collector, affecting its availability and performance. scielo.br The particle size of the ore also plays a role, with studies showing that different particle sizes exhibit unique flotation kinetics. oulu.fi

Emulsion and Dispersion Stabilization in Industrial Processes

The surfactant properties of dipotassium dodecyl phosphate are leveraged in the creation and stabilization of emulsions and dispersions, which are fundamental to many industrial products and processes.

Emulsion polymerization is a technique used to produce a wide variety of polymers, such as acrylics and vinyls, in the form of a stable aqueous dispersion known as a latex. acs.org Alkyl phosphate esters, including dipotassium dodecyl phosphate, serve as effective anionic emulsifiers or co-emulsifiers in these systems. neaseco.comcolonialchem.comlamberti.com

In this process, the surfactant stabilizes the initial monomer droplets and, more importantly, the growing polymer particles, preventing them from coagulating. acs.org The use of phosphate esters can impart several desirable properties to the final latex and the resulting polymer film, including improved stability (mechanical and electrolyte), enhanced freeze-thaw resistance, better adhesion to substrates, and corrosion inhibition. colonialchem.comlamberti.comunivarsolutions.com While the dodecyl phosphate anion acts as the primary stabilizer at the oil-water interface, the dipotassium phosphate salt itself can also be used as a pH buffer in the aqueous phase to maintain optimal reaction conditions. google.comwikipedia.org The choice of a phosphate ester over other surfactants like sulfates or sulfonates can lead to films with better resistance to moisture and yellowing. colonialchem.com

Table 2: Example Formulation for Emulsion Polymerization Using a Phosphate Ester This table outlines the typical components and their functions in a latex synthesis process where an alkyl phosphate could be used.

| Component | Example Substance | Function | Source(s) |

|---|---|---|---|

| Monomer(s) | Vinyl Acetate, Styrene, Acrylic Esters | Building blocks of the polymer | colonialchem.com |

| Continuous Phase | Water | Dispersion medium, heat transfer | acs.org |

| Emulsifier | Linear Alcohol Ethoxylate Phosphate Ester | Stabilizes monomer droplets and polymer particles | colonialchem.com |

| Initiator | Potassium Persulfate | Initiates the polymerization reaction | google.com |

| Buffer | Dipotassium Phosphate | Maintains stable pH during reaction | google.com |

Beyond polymerization, dipotassium dodecyl phosphate is valuable in formulating stable dispersions of solid particles in a liquid medium, a critical need in industries like paints and coatings. Alkyl phosphate esters are recognized as powerful dispersing agents for pigments and other inorganic particles. lamberti.com

Stabilization is achieved through a combination of electrostatic and steric repulsion. The anionic phosphate head adsorbs onto the particle surface, creating a negative charge. This leads to electrostatic repulsion between adjacent particles, preventing them from agglomerating. lamberti.com If the phosphate ester is ethoxylated (contains ethylene (B1197577) oxide chains), these chains extend from the particle surface into the liquid medium, creating a physical (steric) barrier that further hinders close approach. lamberti.com This dual-mechanism stabilization is highly effective, particularly in aqueous systems, ensuring the long-term stability and uniform consistency of the dispersion.

Foam Stabilization and Destabilization Mechanisms

Foams are dispersions of a gas in a liquid, and their stability is a key factor in applications ranging from industrial cleaning to manufacturing processes. Dipotassium dodecyl phosphate, as a surfactant, can act as a foaming agent and stabilizer. gdsoyoung.com

The primary mechanism of foam stabilization by surfactants involves their adsorption at the gas-liquid interface (the bubble surface). This reduces the surface tension of the liquid, making it easier to create foam. Once formed, the surfactant molecules help to prevent the foam from collapsing via two main processes:

Marangoni Effect : As the liquid film of a bubble wall thins due to drainage, the local surfactant concentration on the surface increases. The resulting surface tension gradient induces a flow of liquid from areas of low surface tension back to the thinning spot, thus healing the film. researchgate.net

Film Drainage Reduction : The presence of surfactant molecules at the interface increases the surface viscosity and creates repulsive forces (electrostatic and/or steric) between the two surfaces of the thin liquid film, which slows down the rate of drainage and bubble wall thinning. nih.govmdpi.com

Role in Non-Aqueous Formulations and Processing Aids

Dipotassium dodecyl phosphate is an anionic surfactant valued for its amphiphilic properties, which allow it to function at the interface between different phases. Its molecular structure, featuring a long hydrophobic dodecyl chain and a hydrophilic potassium phosphate head, enables its solubility and activity in both polar and non-polar solvents. cir-safety.org This versatility makes it a significant component in various non-aqueous formulations and a functional processing aid in several industrial sectors. cir-safety.orgnih.gov

In non-aqueous systems, such as those based on organic solvents, oils, or polymeric liquids, dipotassium dodecyl phosphate serves as a dispersant, emulsifier, and stabilizer. jinhetec.comresearchgate.net It can reduce the interfacial tension between two immiscible liquids or between a liquid and a solid surface, which is critical for creating stable non-aqueous emulsions and dispersions. wikipedia.org Its utility extends to lubricant formulations where organophosphate esters are recognized for their excellent anti-wear properties. acs.org In lubricants based on non-aqueous fluids like polyalphaolefin (PAO), these additives form protective tribofilms on metal surfaces, reducing friction and wear. acs.org Research into dodecyl phosphate derivatives as lubricant additives is driven by the need to find effective alternatives to traditional additives like zinc dialkyl-dithiophosphate (ZDDP), which contain phosphorus and sulfur that can be harmful to automotive emission control systems. acs.org

As a processing aid, the compound is utilized to improve manufacturing processes and impart desired properties to materials. nih.gov The U.S. Environmental Protection Agency (EPA) identifies "Processing aids, not otherwise listed" as a key industrial use for this chemical. nih.gov A notable example is the use of related alkyl phosphates as processing aids in the production of high-performance materials like Polybenzoxazole (PBO) fibers, where the additive facilitates the complex manufacturing process. nist.gov Furthermore, its function as an anti-static agent is crucial in the manufacturing of textiles, apparel, and leather, preventing the buildup of static electricity during production and in the final product. nih.govjinhetec.com It also demonstrates utility as a rust inhibitor, an essential property in metal cleaning agents and metal cutting lubricants. jinhetec.com

Interactive Data Table: Tribological Performance of Dodecyl Phosphate-Based Additive in Non-Aqueous Lubricant

The following table presents research findings on the performance of a CoAl-layered double hydroxide (B78521) (LDH) intercalated with dodecyl phosphate (C12P) as an additive in Polyalphaolefin (PAO-4) base oil. The data showcases its effectiveness in reducing friction and wear under a 10 N load.

| Lubricant Sample | Average Friction Coefficient | Wear Volume (10⁴ µm³) |

| PAO-4 Base Oil | 0.125 | 11.5 |

| PAO-4 + C12P-LDH | 0.098 | 3.2 |

Data adapted from a 2024 study on organophosphate intercalated LDH as additives in polyalphaolefin. acs.org

Interactive Data Table: Functions of Dipotassium Dodecyl Phosphate as a Processing Aid

This table summarizes the designated functions of Dipotassium dodecyl phosphate in various industrial applications based on chemical data reporting and research findings.

| Industry Sector | Function | Description | Source(s) |

| General Industry | Processing Aid | Used to improve the efficiency of manufacturing processes. | nih.gov |

| Lubricants | Anti-Wear Additive, Friction Modifier | Reduces friction and wear between moving metal parts in non-aqueous lubricants. | acs.org |

| Textiles, Apparel, Leather | Anti-Static Agent | Prevents the buildup of static charge on surfaces during manufacturing and use. | nih.govjinhetec.com |

| Polymer Manufacturing | Processing Aid | Facilitates the manufacturing of high-performance polymer fibers. | nist.gov |

| Metalworking | Rust Inhibitor, Lubricant | Protects metal surfaces from corrosion and provides lubrication during cutting. | jinhetec.com |

Environmental Dynamics and Degradation Pathways

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of alkyl phosphates like dipotassium (B57713) dodecyl phosphate (B84403) is a primary mechanism for their removal from the environment. This process is heavily influenced by the presence of specific microorganisms and environmental conditions such as temperature and redox potential.

In aquatic environments, the primary biodegradation pathway for phosphate esters is hydrolysis facilitated by microbial esterases. cdc.gov This process can occur in river water, lake water, and sewage, with studies on related compounds showing degradation can take place in under 10 days. cdc.gov The structure of alkyl phosphates, however, can influence their susceptibility to enzymatic degradation. Unlike some naturally occurring phosphatides, synthetic alkyl phosphates lack a core glyceryl structure, which can make them less susceptible to breakdown by certain microorganisms. cir-safety.org

In sediment, the degradation of phosphate esters can be rapid. Studies on structurally similar triaryl/alkyl phosphate esters have shown that half-lives in pond sediments can range from a few days to several weeks, depending on the temperature. tandfonline.com For instance, the half-life of triphenyl phosphate (TPP) in pond sediment was found to be 2.8 days at 25°C, increasing to 11.9 days at 2°C. cdc.govtandfonline.com The degradation process appears to involve the slow oxidation of the parent ester followed by the rapid transformation of the resulting polar products. tandfonline.com Diaryl phosphates have been identified as minor degradation products in these sediment studies. tandfonline.com

The length of the alkyl chain can also affect the rate of biodegradation. Generally, biodegradation initiates at one end of the alkyl chain; therefore, a longer chain, such as the dodecyl group in dipotassium dodecyl phosphate, may require a longer time for complete breakdown compared to shorter-chain analogues. psu.ac.th

| Compound | Environment | Temperature (°C) | Half-Life (days) | Citation |

| Triphenyl Phosphate (TPP) | Pond Sediment | 25 | 2.8 | cdc.gov, tandfonline.com |

| Triphenyl Phosphate (TPP) | Pond Sediment | 10 | 2.8 | cdc.gov |

| Triphenyl Phosphate (TPP) | Pond Sediment | 2 | 11.9 | cdc.gov, tandfonline.com |

| 2-ethylhexyl-diphenyl phosphate (EHDP) | Pond Sediment | 25 | 5.3 | tandfonline.com |

| 2-ethylhexyl-diphenyl phosphate (EHDP) | Pond Sediment | 2 | 19.1 | tandfonline.com |

Photochemical and Chemical Degradation Routes

Abiotic degradation processes, including hydrolysis and photochemical reactions, are also significant in determining the environmental fate of dipotassium dodecyl phosphate.

Chemical Degradation (Hydrolysis): Hydrolysis is considered the most important abiotic fate process for phosphate esters. cdc.gov The rate of hydrolysis is highly dependent on pH. These compounds are generally resistant to hydrolysis in neutral or acidic water (pH 5.0–7.0) but degrade more readily under alkaline conditions (pH 9.0–9.5). cdc.gov For example, studies on TPP demonstrated that its half-life decreased from 7.5 days at pH 8.2 to 1.3 days at pH 9.5, indicating significantly faster hydrolysis as alkalinity increases. cdc.gov However, some related organophosphate compounds have been shown to be resistant to hydrolysis, with less than 10% degradation observed at pH 4 and 9 in one study. europa.eu

Photochemical Degradation: Photochemical degradation, particularly through advanced oxidation processes (AOPs), can effectively break down alkyl phosphates. The UV/H₂O₂ process involves irradiating water containing hydrogen peroxide with UV light to generate highly reactive hydroxyl radicals (•OH), which then attack the organic molecule. nih.govtuiasi.ro Studies on tri-alkyl phosphates have demonstrated that hydroxyl radicals are the primary oxidant in this process. nih.gov For the structurally similar surfactant sodium dodecyl sulfate (B86663) (SDS), nearly 100% degradation was achieved within four minutes using a UV-H₂O₂ system. tuiasi.ro The effectiveness of photochemical degradation can be influenced by pH, with optimal degradation for SDS observed in the pH range of 5-8. tuiasi.ro Direct photolysis (degradation by UV light alone) is generally less effective than AOPs. tuiasi.ro

| Compound | Degradation Method | Key Findings | Citation |

| Tri-alkyl Phosphates | UV/H₂O₂ Advanced Oxidation | Reaction rates are dependent on the alkyl chain structure, including the number of carbons and presence of heteroatoms. | nih.gov |

| Sodium Dodecyl Sulfate (SDS) | UV/H₂O₂ Advanced Oxidation | ~100% degradation achieved within 4 minutes; degradation follows pseudo-first-order kinetics. | tuiasi.ro |

| Sodium Dodecyl Sulfate (SDS) | Direct UV Photolysis | Only 45% degradation observed at a fluence of 40.65 J/cm². | tuiasi.ro |

| Triphenyl Phosphate (TPP) | pH-dependent Hydrolysis | Half-life decreases from 7.5 days at pH 8.2 to 1.3 days at pH 9.5. | cdc.gov |

Sorption and Transport in Environmental Matrices

The transport and distribution of dipotassium dodecyl phosphate in the environment are largely controlled by its tendency to sorb to solids and partition between different environmental compartments.

Due to the typically low water solubility of long-chain phosphate esters, they tend to partition from the water column into bottom sediments. tandfonline.com Studies on various triaryl/alkyl phosphates confirmed that they partition rapidly into sediments after being introduced into an aquatic system. tandfonline.com The hydrophobicity of the compound plays a key role; more hydrophobic esters exhibit a lower proportion remaining in the water column. tandfonline.com

Sorption to soils and sediments is thought to occur through two main processes: sorption to organic matter via hydrophobic interactions and sorption through electrostatic interactions. itrcweb.org The anionic nature of dipotassium dodecyl phosphate suggests that electrostatic interactions with charged surfaces on clay minerals and iron oxides could be a significant sorption mechanism. itrcweb.org

Methodologies for Environmental Monitoring and Fate Prediction

A variety of analytical techniques and modeling approaches are used to monitor the presence of phosphate compounds in the environment and predict their long-term fate.

Environmental Monitoring: Monitoring for phosphate compounds like dipotassium dodecyl phosphate in water and soil typically involves sample collection, extraction, and analysis.

Colorimetric Methods: The "molybdenum blue" method is a widely used technique for measuring orthophosphate (a potential degradation product) in water. uk.comwho.int This involves reacting the sample with a molybdate (B1676688) reagent to form a colored complex that can be measured spectrophotometrically. uk.com For low concentrations, a pre-concentration step involving solvent extraction can be used to increase sensitivity. who.int

Chromatography Coupled with Mass Spectrometry: For the specific analysis of the parent compound, dipotassium dodecyl phosphate, more sophisticated methods are required. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), such as HPLC-ICP-MS, allows for the separation, identification, and quantification of specific organophosphate species. mdpi.com This is crucial for distinguishing the parent compound from its degradation products or from inorganic phosphate.

Sample Preparation: Before analysis, a sample preparation step is often necessary to extract the analyte from the environmental matrix (e.g., water, soil, sediment) and remove interfering substances. Techniques like solid-phase extraction (SPE) or magnetic solid-phase extraction (MSPE) can be used for this purpose. mdpi.com

Fate Prediction: Environmental fate modeling is used to predict the transport and transformation of chemicals in the environment. Distribution models can estimate how a substance like dipotassium dodecyl phosphate will partition between air, water, soil, and sediment based on its physical and chemical properties, such as its Henry's Law constant and adsorption/desorption coefficients. europa.eu These models, combined with degradation data (biodegradation and hydrolysis rates), provide a comprehensive picture of the compound's likely environmental behavior and persistence. europa.eu

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Bio-based Dodecyl Phosphate (B84403) Surfactants

The demand for environmentally friendly products has propelled research into sustainable and bio-based surfactants as alternatives to traditional petroleum-derived options. nih.govomnitechintl.com This shift is a response to both consumer preferences and increasing regulatory pressures aimed at reducing the environmental impact of chemical products. nih.gov Bio-based surfactants are synthesized from renewable resources such as oils, fats, and sugars, offering advantages like enhanced biodegradability and lower toxicity. omnitechintl.commdpi.com

The primary feedstocks for these "green surfactants" are oleochemicals derived from plant and animal sources. nih.gov Fatty alcohols and fatty acids from coconut and palm kernel oil, for instance, serve as the building blocks for the hydrophobic tail of the surfactant molecule. omnitechintl.comresourcewise.com For dodecyl phosphate surfactants, this involves sourcing dodecanol (B89629) (lauryl alcohol) from these renewable lipids.

Research in this area focuses on several key aspects:

Renewable Feedstocks: The core of this research is the substitution of petrochemical feedstocks with bio-based alternatives. 3vsigmausa.com Companies are actively expanding their portfolios of bio-based surfactants, including those derived from fermentation processes, such as rhamnolipids and sophorolipids. resourcewise.com

Improved Biodegradability: A significant driver for bio-based surfactants is their ability to break down into harmless substances in the environment, a crucial factor for products used in household cleaners and personal care items. 3vsigmausa.com

Performance and Efficacy: A major challenge lies in ensuring that these sustainable alternatives match or exceed the performance of their conventional counterparts in aspects like cleaning power, foaming ability, and stability in formulations. 3vsigmausa.com

Alkyl Polyglucosides (APGs), derived from sugars and fatty alcohols, are a prominent class of bio-based surfactants known for their mildness and high biodegradability, making them popular in personal care and cleaning products. nih.govmdpi.com The principles applied in the development of APGs and other oleochemical-based surfactants are being adapted for phosphate-based surfactants to create more sustainable versions of compounds like dipotassium (B57713) dodecyl phosphate.

Table 1: Examples of Bio-based Surfactants and Their Renewable Feedstocks

| Surfactant Class | Hydrophilic Head Group | Hydrophobic Tail Source (Feedstock) | Key Characteristics |

|---|---|---|---|

| Alkyl Polyglucosides (APGs) | Glucose (Sugar) | Fatty Alcohols (from Coconut/Palm Oil) | Excellent biodegradability, mildness, good for sensitive skin. nih.govmdpi.com |

| Methyl Ester Sulfonates (MES) | Sulfonate | Fatty Acid Methyl Esters (from Palm Oil) | High detergency, good hard water tolerance. omnitechintl.com |

| Sophorolipids | Sophorose (a sugar) | Vegetable Oils, Glucose (via fermentation) | Antimicrobial properties, low toxicity. resourcewise.com |

| Rhamnolipids | Rhamnose (a sugar) | Vegetable Oils, Sugars (via fermentation) | High surface activity, biodegradable. resourcewise.com |

| Bio-based Dodecyl Phosphates | Phosphate | Dodecanol (from Coconut/Palm Kernel Oil) | Emulsifying, stabilizing, potential for high biodegradability. |

Advanced Functional Materials via Templating or Self-Assembly